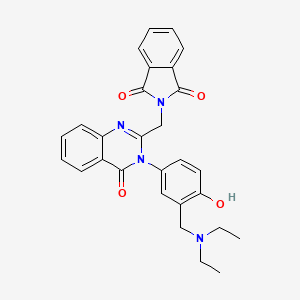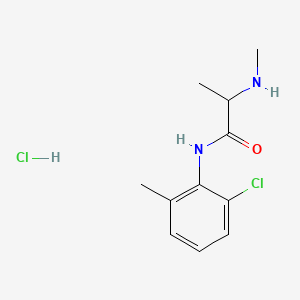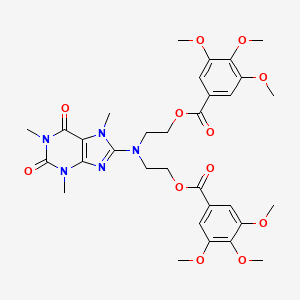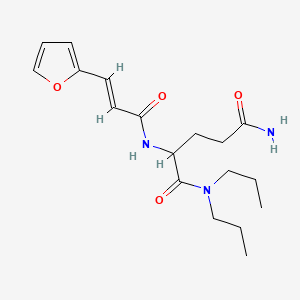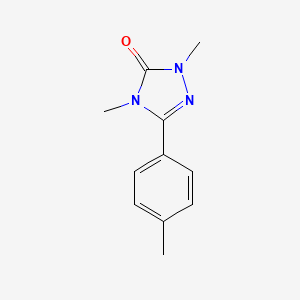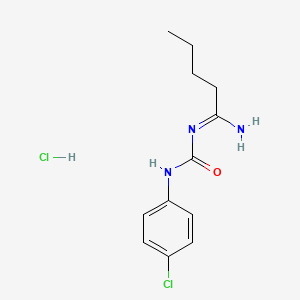
Carbantel hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbantel hydrochloride is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamates, including carbantel hydrochloride, typically involves the reaction of amines with carbonates or phosgene derivatives. One common method is the reaction of primary or secondary amines with dimethyl carbonate in the presence of a catalyst such as iron-chrome (TZC-3/1) at elevated temperatures (around 150°C). This method is considered environmentally friendly as it avoids the use of toxic phosgene .
Industrial Production Methods
Industrial production of carbamates often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts in these systems allows for the scalable production of carbamates with high selectivity and yield. The reaction conditions are optimized to ensure the safe and efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Carbantel hydrochloride undergoes various chemical reactions, including:
Oxidation: Carbamates can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert carbamates to amines.
Substitution: Carbamates can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbamate oxides, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Carbantel hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an acetylcholinesterase inhibitor.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of carbantel hydrochloride involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular pathways involved include the inhibition of acetylcholinesterase and subsequent modulation of neurotransmitter levels .
Vergleich Mit ähnlichen Verbindungen
Carbantel hydrochloride can be compared with other carbamates such as:
Neostigmine: Another acetylcholinesterase inhibitor with similar therapeutic applications.
Rivastigmine: Used in the treatment of Alzheimer’s disease due to its ability to enhance cholinergic transmission.
Bethanechol: A parasympathomimetic agent that selectively stimulates muscarinic receptors
This compound is unique in its specific chemical structure and its potential applications in various fields. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in medical research and therapeutic applications.
Eigenschaften
CAS-Nummer |
25082-83-1 |
|---|---|
Molekularformel |
C12H17Cl2N3O |
Molekulargewicht |
290.19 g/mol |
IUPAC-Name |
(1Z)-1-(1-aminopentylidene)-3-(4-chlorophenyl)urea;hydrochloride |
InChI |
InChI=1S/C12H16ClN3O.ClH/c1-2-3-4-11(14)16-12(17)15-10-7-5-9(13)6-8-10;/h5-8H,2-4H2,1H3,(H3,14,15,16,17);1H |
InChI-Schlüssel |
QVZNPPSDXAGRRO-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC/C(=N/C(=O)NC1=CC=C(C=C1)Cl)/N.Cl |
Kanonische SMILES |
CCCCC(=NC(=O)NC1=CC=C(C=C1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





